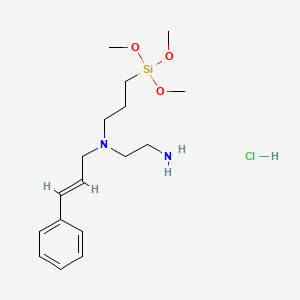![molecular formula C26H28ClFN2O2 B12353152 (E)-3-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(2-chloro-4-fluorophenyl)but-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12353152.png)
(E)-3-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(2-chloro-4-fluorophenyl)but-1-enyl]phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(2-chloro-4-fluorophenyl)but-1-enyl]phenyl]prop-2-enoic acid is a complex organic compound with a unique structure that includes an indazole ring, a chlorofluorophenyl group, and a prop-2-enoic acid moiety
Méthodes De Préparation
The synthesis of (E)-3-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(2-chloro-4-fluorophenyl)but-1-enyl]phenyl]prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of the Chlorofluorophenyl Group: This step may involve halogenation reactions using reagents like N-chlorosuccinimide and fluorinating agents.
Formation of the But-1-enyl Chain: This can be done through Wittig or Horner-Wadsworth-Emmons reactions.
Coupling with the Phenyl Group: This step may involve Suzuki or Heck coupling reactions.
Formation of the Prop-2-enoic Acid Moiety: This can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs.
Analyse Des Réactions Chimiques
(E)-3-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(2-chloro-4-fluorophenyl)but-1-enyl]phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Halogenation reactions using reagents like N-chlorosuccinimide or N-bromosuccinimide.
Coupling Reactions: Suzuki or Heck coupling reactions to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-3-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(2-chloro-4-fluorophenyl)but-1-enyl]phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
(E)-3-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(2-chloro-4-fluorophenyl)but-1-enyl]phenyl]prop-2-enoic acid can be compared with similar compounds, such as:
Indazole Derivatives: Compounds with similar indazole rings but different substituents.
Chlorofluorophenyl Compounds: Compounds with similar chlorofluorophenyl groups but different core structures.
Prop-2-enoic Acid Derivatives: Compounds with similar prop-2-enoic acid moieties but different substituents.
The uniqueness of this compound lies in its specific combination of structural features, which may confer unique properties and applications.
Propriétés
Formule moléculaire |
C26H28ClFN2O2 |
|---|---|
Poids moléculaire |
455.0 g/mol |
Nom IUPAC |
(E)-3-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(2-chloro-4-fluorophenyl)but-1-enyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C26H28ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-7,9-10,12,14,18-19,24,29-30H,2,8,11,13,15H2,1H3,(H,31,32)/b12-5+,26-21+ |
Clé InChI |
OUXGORKKCCNDSP-KJGLQBJMSA-N |
SMILES isomérique |
CC/C(=C(\C1CCC2C(C1)CNN2)/C3=CC=C(C=C3)/C=C/C(=O)O)/C4=C(C=C(C=C4)F)Cl |
SMILES canonique |
CCC(=C(C1CCC2C(C1)CNN2)C3=CC=C(C=C3)C=CC(=O)O)C4=C(C=C(C=C4)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


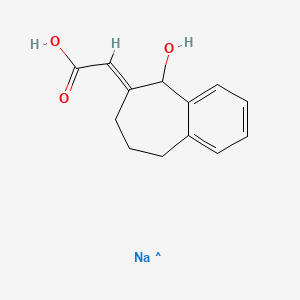
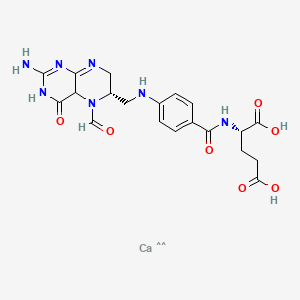
![3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-1,6,7,8,9,9a-hexahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride](/img/structure/B12353080.png)
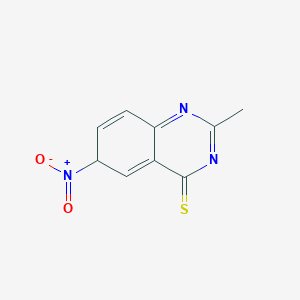
![Acetoxymethyl 3'-(acetoxymethoxy)-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate](/img/structure/B12353098.png)
![Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride](/img/structure/B12353106.png)

![(2Z,4S,6S,9R,10R,18S,21S,24R,25Z,27R,28R,30R,32S)-10,27-dihydroxy-21-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-34-phenyl-20,35,38-trioxa-13,34-diazatetracyclo[31.2.2.16,10.013,18]octatriaconta-2,25-diene-11,12,19,23,29-pentone](/img/structure/B12353120.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B12353127.png)

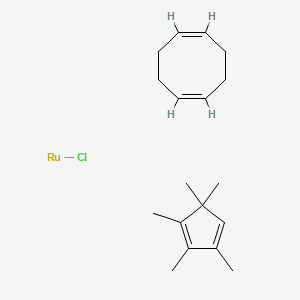
![diazanium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12353155.png)
